2-{[6-(2-Acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(4-methylphenyl)acetamide
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Overview
Description
- It is also known by various synonyms, including 2’-Hydroxy-p-acetotoluidide, 3-Methyl-6-acetamidophenol, and 5-Methyl-2-acetamidophenol.
- The compound’s CAS number is 13429-10-2, and its molecular weight is 165.19 g/mol .
2-{[6-(2-Acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(4-methylphenyl)acetamide: is a chemical compound with the molecular formula CHNOS.
Preparation Methods
Industrial Production: Industrial-scale production methods are proprietary and may not be publicly disclosed.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions would depend on the desired transformation.
Major Products: Without experimental data, we can’t definitively state the major products formed during reactions involving this compound.
Scientific Research Applications
Chemistry: Investigate its role as a potential ligand or catalyst.
Biology: Explore its interactions with biological macromolecules (e.g., enzymes, receptors).
Medicine: Assess its pharmacological properties (e.g., antimicrobial, anti-inflammatory).
Industry: Consider applications in materials science or organic synthesis.
Mechanism of Action
- The compound’s mechanism of action remains speculative due to limited available data. It likely interacts with specific cellular targets or pathways.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: Highlight the structural features that set this compound apart from others.
Remember that further research and experimental validation are essential to fully understand the compound’s properties and applications
Properties
Molecular Formula |
C21H21N5O3S |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
2-[[6-(2-acetamido-5-methylphenyl)-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C21H21N5O3S/c1-12-4-7-15(8-5-12)23-18(28)11-30-21-24-20(29)19(25-26-21)16-10-13(2)6-9-17(16)22-14(3)27/h4-10H,11H2,1-3H3,(H,22,27)(H,23,28)(H,24,26,29) |
InChI Key |
UCIZEQJSXDDOSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2)C3=C(C=CC(=C3)C)NC(=O)C |
Origin of Product |
United States |
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